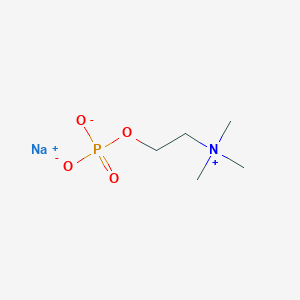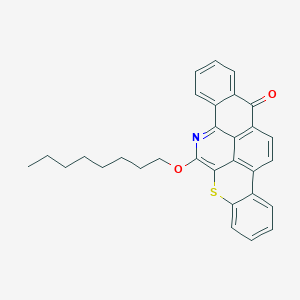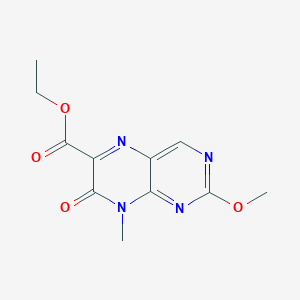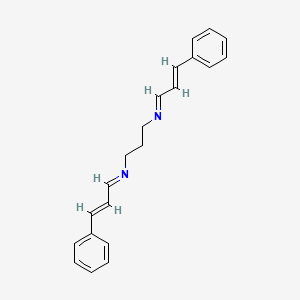
N1,N3-Bis(3-phenyl-2-propenylidene)-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine is a chemical compound known for its unique structure and properties. It is a Schiff base ligand, which means it is formed by the condensation of an amine with an aldehyde or ketone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with cinnamaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis-(3-aminopropyl)-1,3-propanediamine
- N,N’-bis-(3-phenylpropylidene)propane-1,3-diamine
- N,N’-bis-(3-phenylprop-2-enylidene)propane-1,3-diamine
Uniqueness
N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and material science .
Propiedades
Número CAS |
25351-57-9 |
|---|---|
Fórmula molecular |
C21H22N2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enylidene]amino]propyl]prop-2-en-1-imine |
InChI |
InChI=1S/C21H22N2/c1-3-10-20(11-4-1)14-7-16-22-18-9-19-23-17-8-15-21-12-5-2-6-13-21/h1-8,10-17H,9,18-19H2/b14-7+,15-8+,22-16?,23-17? |
Clave InChI |
HDFJFEQZDSFGBX-XQIKEREUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=NCCCN=C/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NCCCN=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


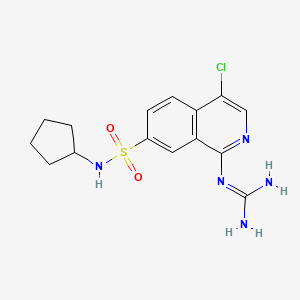
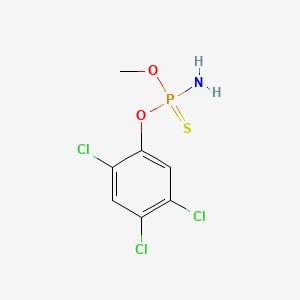
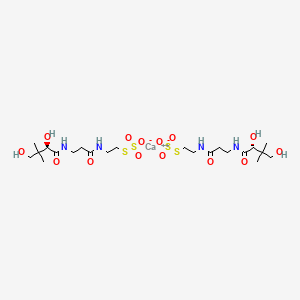
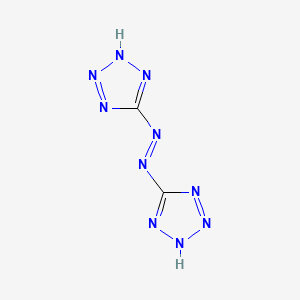
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
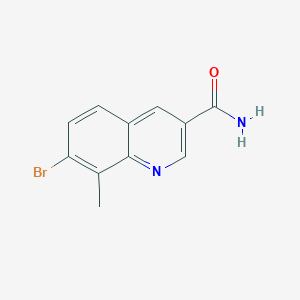
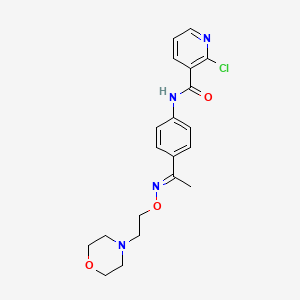
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
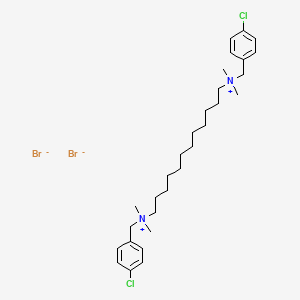
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
